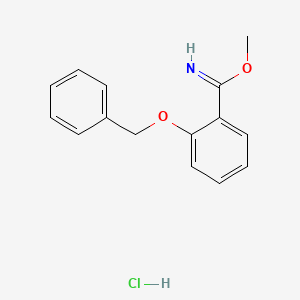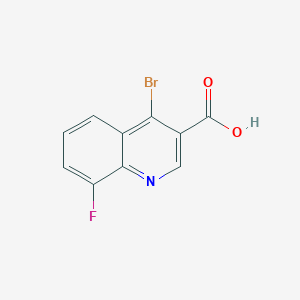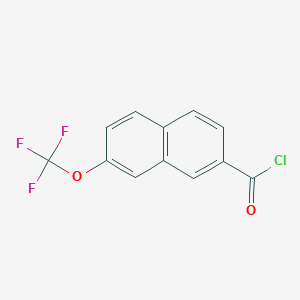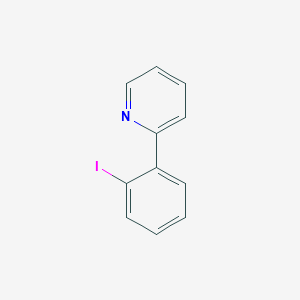
2-(2-Iodophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8INThis compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs. The reaction is typically carried out in a solvent such as toluene or ethanol under an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Aplicaciones Científicas De Investigación
2-(2-Iodophenyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(2-Iodophenyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparación Con Compuestos Similares
- 2-(3-Iodophenyl)pyridine
- 2-(4-Iodophenyl)pyridine
- 2-(2-Bromophenyl)pyridine
- 2-(2-Chlorophenyl)pyridine
Comparison: 2-(2-Iodophenyl)pyridine is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond .
Propiedades
Fórmula molecular |
C11H8IN |
|---|---|
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
2-(2-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |
Clave InChI |
HMNMKCFTSAKOQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




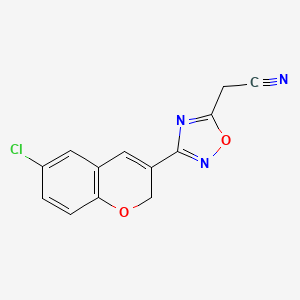



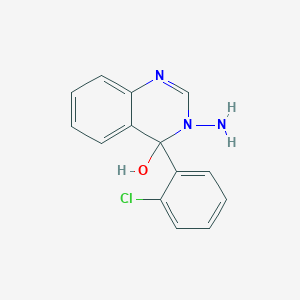
![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)
![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)
